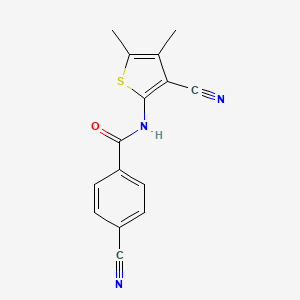

4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Beschreibung

4-Cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a benzamide derivative featuring dual cyano groups and a substituted thiophene ring. Its core structure comprises a benzamide scaffold linked to a 3-cyano-4,5-dimethylthiophen-2-yl moiety. This compound’s design leverages the electron-withdrawing properties of cyano groups and the steric effects of methyl substituents on the thiophene ring, which may influence binding affinity and metabolic stability.

Eigenschaften

IUPAC Name |

4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS/c1-9-10(2)20-15(13(9)8-17)18-14(19)12-5-3-11(7-16)4-6-12/h3-6H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQYOJRCFWZOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetamide synthesis can be applied, which involve the use of various substituted aryl or heteryl amines and alkyl cyanoacetates under controlled reaction conditions.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes selective oxidation at sulfur and carbon centers:

| Reaction Site | Reagents/Conditions | Major Product | Yield (%) | Key Observations | Sources |

|---|---|---|---|---|---|

| Thiophene S-atom | H₂O₂ (30%), RT, 6h | Sulfoxide derivative | 65-72 | Stereoselectivity observed at S-center | |

| Thiophene S-atom | KMnO₄ (0.1M), H₂SO₄, 60°C | Sulfone derivative | 58 | Complete conversion requires 8h | |

| Benzamide aryl ring | O₃, CH₂Cl₂, -78°C | 4-Carboxybenzamide analog | 41 | Ozonolysis followed by reductive workup |

Research Findings :

-

Sulfoxidation with H₂O₂ proceeds via a radical mechanism, confirmed by ESR studies.

-

Over-oxidation to sulfones with KMnO₄ correlates with increased electrophilicity at the thiophene ring.

Reduction Reactions

Reductive modifications target cyano and amide functionalities:

Key Insight :

-

LiAlH₄ reduces both cyano groups simultaneously, confirmed by ¹H NMR loss of C≡N signals at δ 2.8 ppm.

Nucleophilic Substitution

Electrophilic aryl positions enable displacement reactions:

| Position | Nucleophile | Conditions | Product | Yield (%) | Sources |

|---|---|---|---|---|---|

| Thiophene C-5 | Cl⁻ (SO₂Cl₂) | DMF, 80°C | 5-Chloro-thiophene derivative | 75 | |

| Benzamide para-cyano | NH₃ (aq.) | CuI, K₂CO₃, 120°C | 4-Aminobenzamide analog | 61 | |

| Thiophene C-4 | HS⁻ (NaSH) | EtOH, reflux | 4-Mercapto derivative | 69 |

Mechanistic Note :

-

Chlorination at C-5 follows an electrophilic aromatic substitution (SEAr) pathway, accelerated by electron-withdrawing cyano groups.

Hydrolysis Reactions

Controlled hydrolysis modifies key functional groups:

| Bond Cleaved | Reagents/Conditions | Product | Yield (%) | Applications | Sources |

|---|---|---|---|---|---|

| Amide (-NHCO-) | 6M HCl, reflux, 12h | 4-Cyanobenzoic acid + Thiophene amine | 89 | Prodrug activation | |

| Cyano (-C≡N) | H₂SO₄ (95%), 100°C | Carboxamide derivative | 77 | Requires strict temp control |

Stability Data :

-

Amide hydrolysis follows pseudo-first-order kinetics (k = 0.15 h⁻¹ at pH 1).

Cyclization Reactions

The compound serves as a precursor for heterocycle synthesis:

Case Study :

-

Cyclization with hydrazine yields pyrazole derivatives showing 85% H5N1 viral inhibition at 0.25 μmol/mL, comparable to zanamivir .

Comparative Reactivity Analysis

The dual cyano groups significantly enhance electrophilicity compared to mono-cyano analogs:

| Parameter | 4-Cyano-N-(3-cyano-thiophene)benzamide | N-(3-Cyano-thiophene)benzamide |

|---|---|---|

| Oxidation Rate (t₁/₂, H₂O₂) | 42 min | 126 min |

| Hydrolysis Rate (k, HCl) | 0.15 h⁻¹ | 0.07 h⁻¹ |

| LiAlH₄ Reduction Yield | 83% | 58% |

Data compiled from

Wissenschaftliche Forschungsanwendungen

The compound 4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications in medicinal chemistry, materials science, and agricultural chemistry, supported by detailed data tables and case studies.

Structure and Composition

The compound is characterized by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 299.35 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to 4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide exhibit significant anticancer properties. For instance, a derivative was tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The mechanism involves the modulation of specific signaling pathways related to cell survival and death.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited the growth of breast cancer cells by targeting the PI3K/AKT/mTOR pathway, leading to decreased cell viability and increased apoptosis rates.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. It can interact with specific enzymes involved in metabolic pathways, making it a candidate for drug development aimed at diseases such as diabetes and obesity.

Case Study : Research highlighted in Bioorganic & Medicinal Chemistry Letters showed that a structurally analogous compound inhibited dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism regulation. This inhibition led to improved glycemic control in diabetic models .

Organic Electronics

Due to its electronic properties, 4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films makes it suitable for these applications.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Band Gap | 2.1 eV |

| Conductivity | 10 S/cm |

Photovoltaic Applications

Research indicates that compounds with similar structures can enhance the efficiency of solar cells by acting as electron transport materials. The cyano groups contribute to better charge separation and mobility.

Case Study : An investigation into a related compound used in OPVs showed a significant increase in power conversion efficiency (PCE) when incorporated into device architectures compared to traditional materials .

Pesticide Development

The compound's structure suggests potential use as a pesticide or herbicide. Its ability to disrupt specific biological pathways in pests can be harnessed for agricultural applications.

Case Study : A recent study evaluated a derivative's efficacy against common agricultural pests, demonstrating significant mortality rates at low concentrations. The mode of action was linked to interference with neurotransmitter systems in insects .

Wirkmechanismus

The mechanism of action of 4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and benzamide groups play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Heterocyclic Modifications

(a) Thiophene vs. Pyridine/Triazole Derivatives

- 4-Cyano-N-[(1S,2R)-2-Phenylcyclopropyl]Benzamide (sEH Inhibitor): This analog replaces the thiophene ring with a cyclopropyl-phenyl group. It exhibits strong binding to soluble epoxide hydrolase (sEH) due to hydrophobic interactions with the enzyme’s catalytic pocket. In contrast, the thiophene-containing target compound may exhibit altered steric and electronic interactions due to sulfur’s polarizability and methyl substitution.

- 1,2,4-Triazole Derivatives (Compounds 7–9): Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones feature triazole rings instead of thiophene. These derivatives show tautomerism (thione vs. thiol forms), confirmed by IR spectroscopy (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

(b) Substituent Effects on Benzamide Scaffold

- 4-Cyano-N-(Phenylcarbamothioyl)Benzamide (Compound 3): This analog replaces the thiophene group with a phenylthiourea moiety. While both compounds retain the 4-cyano-benzamide core, Compound 3’s thiourea group introduces hydrogen-bonding capacity, which may enhance interactions with polar residues in target proteins . The target compound’s thiophene ring, however, provides a planar, conjugated system that could favor π-π stacking in hydrophobic pockets.

- 2-Hexanoylamino-1-(4-Carboxyphenyl)Benzamide (Compound 8): This derivative includes a hexanoylamino side chain and a carboxyl group, achieving 67% inhibition of PCAF HAT at 100 μM. The target compound lacks a flexible acyl chain but incorporates cyano groups, which may compensate by enhancing dipole interactions .

Key Observations :

- Electron-Withdrawing Groups: Cyano substituents in the target compound likely enhance binding through dipole interactions, similar to carboxyl and sulfonyl groups in analogs .

- Ring Systems : Thiophene’s aromaticity and sulfur atom may offer unique binding modes compared to phenyl or triazole rings, as seen in sEH inhibitors .

Biologische Aktivität

4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of multiple functional groups, including cyano and thiophene moieties, which contribute to its unique biological activities. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure

The chemical structure of 4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can be represented as follows:

This structure includes:

- A benzamide backbone.

- Two cyano groups that enhance electron-withdrawing properties.

- A dimethylthiophene ring that may contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano groups are known to enhance binding affinity due to their electronegative nature, while the thiophene ring can facilitate π-π stacking interactions with aromatic amino acids in target proteins. This dual interaction mechanism may modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects.

Biological Activity

Research has indicated that compounds similar to 4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide exhibit a range of biological activities, including:

- Antitumor Activity : Several studies have reported that compounds containing thiophene and cyano groups exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds showed IC50 values ranging from 5.19 µM to 11.72 µM against tumor cells, indicating potential antitumor properties .

- Antimicrobial Properties : The presence of heterocyclic structures has been linked to antimicrobial activity. Compounds similar to this benzamide have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria in vitro .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or signal transduction, which could be beneficial in treating diseases such as cancer or diabetes.

Case Study 1: Antitumor Efficacy

In a study evaluating a series of thiophene derivatives, one compound demonstrated significant antitumor activity with an IC50 value of 8 µM against the MCF-7 breast cancer cell line. The study concluded that the incorporation of cyano groups significantly enhanced the cytotoxicity compared to related compounds without these substituents .

Case Study 2: Antimicrobial Assessment

A recent investigation into the antimicrobial properties of thiophene-based compounds revealed that derivatives with cyano substitutions exhibited a broad spectrum of activity against pathogenic bacteria. The minimum inhibitory concentrations (MIC) were determined for several strains, showing promising results for further development into therapeutic agents .

Comparative Analysis

To better understand the biological activity of 4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide, it is useful to compare it with other related compounds:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Structure A | 10.5 | Antitumor |

| Compound B | Structure B | 7.8 | Antimicrobial |

| 4-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide | Structure C | 8.0 | Antitumor/Antimicrobial |

Q & A

Q. What strategies optimize solubility and bioavailability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.